2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine
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Overview
Description
2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that features both imidazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine typically involves the condensation of 4,5-dimethylimidazole with 1,3-benzodiazole-5-amine. One common method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) to enable a highly efficient one-pot microwave-assisted synthesis . The reaction conditions often involve heating the mixture of reactants in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, under microwave irradiation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzodiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced amine derivatives.
Scientific Research Applications
2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanoic acid
- 1-(1H-imidazol-2-yl)ethanone
Uniqueness
2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine is unique due to its dual imidazole and benzodiazole rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-7-8(2)17(6-14-7)12-15-10-4-3-9(13)5-11(10)16-12/h3-6H,13H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEBBSNPEONQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC3=C(N2)C=C(C=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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